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molecular formula C10H7N3O2 B8617499 5-(Pyridin-4-yl)pyrazine-2-carboxylic acid

5-(Pyridin-4-yl)pyrazine-2-carboxylic acid

Cat. No. B8617499
M. Wt: 201.18 g/mol
InChI Key: ULCUOSZUOVVNJF-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

At room temperature, potassium permanganate (700 mg) and trioctylmethylammonium chloride (one drop) were dissolved in a mixed solvent of water (20 ml) and benzene (20 ml). To the resulting solution, 2-(furan-2-yl)-5-(pyridin-4-yl)pyrazine (700 mg) was added in portions, followed by stirring at room temperature for 17 hours. After ethanol was added to the reaction mixture to decompose excess potassium permanganate, the solvent was distilled off. To the residue, water (100 ml) was added and the mixture was filtered through Celite. To the filtrate, 1N hydrochloric acid was added to adjust its pH to 6. The solvent was distilled off until the precipitation of colorless crystals. The colorless crystals were collected by filtration, whereby the title compound (491 mg, 79%) was obtained.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-(furan-2-yl)-5-(pyridin-4-yl)pyrazine
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[O:7]1C=CC=[C:8]1[C:12]1[CH:17]=[N:16][C:15]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)=[CH:14][N:13]=1.C([OH:26])C>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC.O.C1C=CC=CC=1>[N:21]1[CH:22]=[CH:23][C:18]([C:15]2[N:16]=[CH:17][C:12]([C:8]([OH:7])=[O:26])=[N:13][CH:14]=2)=[CH:19][CH:20]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
2-(furan-2-yl)-5-(pyridin-4-yl)pyrazine
Quantity
700 mg
Type
reactant
Smiles
O1C(=CC=C1)C1=NC=C(N=C1)C1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
To the residue, water (100 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
ADDITION
Type
ADDITION
Details
To the filtrate, 1N hydrochloric acid was added
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off until the precipitation of colorless crystals
FILTRATION
Type
FILTRATION
Details
The colorless crystals were collected by filtration, whereby the title compound (491 mg, 79%)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
N1=CC=C(C=C1)C=1N=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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